molecular formula C18H15ClN2O4 B2705511 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-28-0

3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2705511
CAS No.: 301313-28-0
M. Wt: 358.78
InChI Key: MSGLGXAZZSWVBG-UHFFFAOYSA-N
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Description

The compound 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic molecule that features a complex structure combining an indole core with a benzodioxole moiety and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the indole core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Halogen atoms in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of alkyl or aryl groups in place of halogens.

Scientific Research Applications

3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole exerts its effects involves:

    Molecular Targets: The compound targets specific proteins and enzymes involved in cell cycle regulation and apoptosis.

    Pathways Involved: It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole
  • 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-pyrrole

Uniqueness

The unique combination of the benzodioxole moiety with the indole core and the nitroethyl group distinguishes 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole from other similar compounds. This structure imparts specific chemical properties and biological activities that are not observed in other related molecules.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-10-17(12-4-2-3-5-15(12)20-10)13(8-21(22)23)11-6-14(19)18-16(7-11)24-9-25-18/h2-7,13,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGLGXAZZSWVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C(=C3)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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